S, S-Reetz D-Diphosphonite

Asymmetric Hydrogenation β-Keto Esters Ruthenium Catalysis

S,S-Reetz D-Diphosphonite is the premier ligand for Rh-catalyzed conjugate addition of electron-rich arylboronic acids to enones where BINAP fails (87% conv, 97.5:2.5 er). Enables Ru-catalyzed β-keto ester hydrogenation in 95–99% ee. Unique diphenyl ether backbone delivers optimal stereoinduction distinct from xanthene or ferrocene variants. Operates at 0.3 mol% Rh loading—90% lower than BINAP—reducing precious metal costs. Immediate availability in 100 mg and 500 mg sizes.

Molecular Formula C52H72O5P2
Molecular Weight 839.1 g/mol
Cat. No. B1515304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS, S-Reetz D-Diphosphonite
Molecular FormulaC52H72O5P2
Molecular Weight839.1 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)C6=CC=CC=C6OC7=CC=CC=C7P8OC9CCC1CCCCC1C9C1C2CCCCC2CCC1O8
InChIInChI=1S/C52H72O5P2/c1-5-17-37-33(13-1)25-29-43-49(37)50-38-18-6-2-14-34(38)26-30-44(50)55-58(54-43)47-23-11-9-21-41(47)53-42-22-10-12-24-48(42)59-56-45-31-27-35-15-3-7-19-39(35)51(45)52-40-20-8-4-16-36(40)28-32-46(52)57-59/h9-12,21-24,33-40,43-46,49-52H,1-8,13-20,25-32H2
InChIKeyIHNPHVDTLDUDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S, S-Reetz D-Diphosphonite for β-Keto Ester Hydrogenation and Conjugate Addition


S,S-Reetz D-Diphosphonite (CAS 898830-89-2) is a chiral bidentate ligand of the BINOL-derived diphosphonite family, characterized by an achiral diphenyl ether backbone linking two phosphonite units derived from (S)-BINOL . This ligand class was developed by the Reetz group as an alternative to electron-rich diphosphines (e.g., BINAP), offering a distinct electronic profile that enables high activity and enantioselectivity in specific transition metal-catalyzed transformations [1]. The compound is commercially available as a solid with a melting point range of 174–186 °C and an optical rotation of [α]²²/D -85.0° (c = 1 in chloroform) .

Why Generic Diphosphonite Substitution Compromises S, S-Reetz D-Diphosphonite Performance


Within the BINOL-derived diphosphonite family, substitution with analogs bearing different achiral backbones (e.g., xanthene-based S,S-Reetz X-Diphosphonite or ferrocene-based S,S-Reetz F-Diphosphonite) or switching to other ligand classes (e.g., BINAP, DuPhos, phosphoramidites) is not a functionally neutral exchange. The achiral backbone exerts a decisive influence on both the degree and direction of enantioselectivity, as well as on catalytic activity and substrate scope [1]. For instance, while the ethano- and phenylene-bridged diphosphonites (including S,S-Reetz D-Diphosphonite) are superior in Rh-catalyzed conjugate additions (er up to 99.5:0.5), the ferrocene-bridged variant (F-Diphosphonite) shows higher efficiency in certain hydrogenations [2]. Furthermore, compared to the classic diphosphine BINAP, diphosphonites are less electron-rich, which renders them uniquely suited for transformations where BINAP fails entirely, such as the addition of electron-rich arylboronic acids [1]. Selecting the correct ligand therefore requires precise matching of the achiral backbone to the specific reaction.

Quantitative Differentiation of S, S-Reetz D-Diphosphonite vs. In-Class Alternatives


Superior Enantioselectivity in β-Keto Ester Hydrogenation

In Ru-catalyzed asymmetric hydrogenation of β-keto esters, the BINOL-derived diphosphonite with a diphenyl ether backbone (S,S-Reetz D-Diphosphonite) achieves enantioselectivities of 95–99% ee, establishing it as a top-tier ligand for this substrate class [1]. This performance places it among the most selective ligands available for β-keto ester hydrogenation, comparable to or exceeding many established systems.

Asymmetric Hydrogenation β-Keto Esters Ruthenium Catalysis

BINAP Fails Where S,S-Reetz D-Diphosphonite Succeeds with Electron-Rich Arylboronic Acids

A critical functional advantage of S,S-Reetz D-Diphosphonite over BINAP is demonstrated in the Rh-catalyzed conjugate addition of electron-rich arylboronic acids. When using p-methoxyphenylboronic acid (10d), the Rh/BINAP system yields none of the desired adduct, with only protonation to anisole observed [1]. In stark contrast, Rh/S,S-Reetz D-Diphosphonite (ligand 3) delivers excellent conversion (87%) and high enantioselectivity (er 97.5:2.5) for the same substrate [2].

Conjugate Addition Arylboronic Acids Rhodium Catalysis

Low Catalyst Loading Viability Compared to BINAP Protocols

S,S-Reetz D-Diphosphonite enables robust catalytic performance at significantly reduced Rh loadings. In the conjugate addition of phenylboronic acid to enone 9, the Rh/ligand 3 system achieves 100% conversion and an er of 95.5:4.5 using only 0.3 mol% Rh [1]. This contrasts with the original BINAP-based procedure, which typically requires a 5:1 excess of phenylboronic acid to maintain high conversion; lowering this ratio to 1.4:1 with BINAP causes conversion to drop from 99% to 64% [2].

Catalyst Loading Conjugate Addition Rhodium Catalysis

Backbone-Controlled Enantioselectivity Reversal: Diphosphonite vs. Diphosphonite

Among the Reetz diphosphonite family, the achiral backbone dictates both the degree and the absolute stereochemical outcome. Ligand 3 (S,S-Reetz D-Diphosphonite with a diphenyl ether backbone) yields the (S)-product with an er of 99.5:0.5, matching the efficiency of BINAP (er = 98.5:1.5) [1]. In contrast, ligand 4 (bearing a phenylene bridge) induces the opposite (R)-enantiomer with an er of 98.5:1.5 [1]. The ferrocene-bridged ligands (2a–d) give only moderate selectivity (er 75.5:24.5 to 92.5:7.5) and lower conversions (77–100%) [1].

Conjugate Addition Ligand Tuning Enantioselectivity

Broad Arylboronic Acid Substrate Scope Surpassing BINAP

S,S-Reetz D-Diphosphonite (ligand 3) demonstrates a broader tolerance for substituted arylboronic acids compared to BINAP. Across a panel of seven arylboronic acids (10a–g), ligand 3 delivers conversions of 75–100% and er values of 94.5:5.5 to 97.5:2.5 [1]. Notably, for electron-rich 10d (p-methoxyphenyl), BINAP gives 0% desired product, whereas ligand 3 achieves 87% conversion and 97.5:2.5 er [1]. For electron-deficient 10f (p-trifluoromethylphenyl), ligand 3 achieves 75% conversion and 95.5:4.5 er [1].

Conjugate Addition Arylboronic Acids Substrate Scope

Optimal Application Scenarios for S, S-Reetz D-Diphosphonite Based on Quantitative Evidence


Asymmetric Hydrogenation of β-Keto Esters to β-Hydroxy Esters

S,S-Reetz D-Diphosphonite is a premier ligand for Ru-catalyzed enantioselective hydrogenation of β-keto esters, consistently delivering β-hydroxy esters in 95–99% ee [1]. This high selectivity makes it suitable for pharmaceutical intermediates where stereochemical purity is critical. The diphenyl ether backbone provides an optimal electronic and steric environment for this transformation, distinguishing it from the xanthene-bridged variant (Reetz X-Diphosphonite), which is instead optimized for ketone transfer hydrogenation [1].

Rh-Catalyzed Conjugate Addition with Electron-Rich Arylboronic Acids

When synthetic routes require conjugate addition of electron-rich arylboronic acids (e.g., p-methoxyphenylboronic acid) to enones, S,S-Reetz D-Diphosphonite is functionally indispensable. BINAP and other electron-rich diphosphines fail to produce the desired adduct with such substrates, yielding only protonated byproducts [1]. S,S-Reetz D-Diphosphonite enables this transformation with high conversion (87%) and enantioselectivity (97.5:2.5 er) [1].

Low Catalyst Loading Asymmetric Conjugate Addition Processes

For cost-sensitive or large-scale applications, S,S-Reetz D-Diphosphonite enables Rh-catalyzed conjugate additions at only 0.3 mol% catalyst loading while maintaining high enantioselectivity (95.5:4.5 er) [1]. This 90% reduction in Rh loading relative to typical BINAP protocols (3 mol%) significantly lowers precious metal costs and simplifies waste treatment [2]. Additionally, the system tolerates near-stoichiometric arylboronic acid (1.2 equiv) without the conversion drop observed with BINAP at low excess [2].

Stereodivergent Synthesis via Ligand-Controlled Enantioselectivity

In synthetic sequences requiring access to both enantiomers of a chiral building block, the Reetz diphosphonite family offers a unique ligand-controlled stereodivergence strategy. S,S-Reetz D-Diphosphonite (ligand 3) provides the (S)-product with exceptional selectivity (99.5:0.5 er), while the closely related ligand 4 (phenylene backbone) yields the (R)-product with similarly high selectivity (98.5:1.5 er) [1]. Procuring both ligands enables a unified reaction platform for generating either enantiomer without changing other reaction parameters.

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